molecular formula C15H13N3O3S B2427195 N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-48-3

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2427195
CAS No.: 532965-48-3
M. Wt: 315.35
InChI Key: LMCBGFHNNVNYFR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with an acetylphenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild and environmentally friendly, adhering to the principles of green chemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign reagents are likely to be emphasized to ensure sustainable and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound.

Scientific Research Applications

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9(19)10-2-4-11(5-3-10)17-13(20)12-8-16-15-18(14(12)21)6-7-22-15/h2-5,8H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCBGFHNNVNYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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